molecular formula C20H13F3O6 B3656096 Methyl 4-[7-acetyloxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]benzoate

Methyl 4-[7-acetyloxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]benzoate

Cat. No.: B3656096
M. Wt: 406.3 g/mol
InChI Key: FKUDNIYLYRKMOZ-UHFFFAOYSA-N
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Description

Methyl 4-[7-acetyloxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]benzoate is a synthetic organic compound with the molecular formula C20H13F3O7 It is a derivative of chromen-3-yl benzoate, featuring an acetyloxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[7-acetyloxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Chromen-3-yl Core: The chromen-3-yl core is synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and ethyl acetoacetate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Acetylation: The hydroxyl group on the chromen-3-yl core is acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Esterification: The final step involves esterification with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[7-acetyloxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, replacing it with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Methyl 4-[7-acetyloxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[7-acetyloxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The acetyloxy group can undergo hydrolysis, releasing active metabolites that interact with specific pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl)oxy]benzoate
  • Methyl 4-[(7-acetyloxy-4-oxo-2-methylchromen-3-yl)oxy]benzoate

Uniqueness

Methyl 4-[7-acetyloxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development and material science.

Properties

IUPAC Name

methyl 4-[7-acetyloxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3O6/c1-10(24)28-13-7-8-14-15(9-13)29-18(20(21,22)23)16(17(14)25)11-3-5-12(6-4-11)19(26)27-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUDNIYLYRKMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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